

The Active Metabolites of Mafosfamide: A Technical Guide

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Compound of Interest

Compound Name: Mafosfamide

Cat. No.: B565123

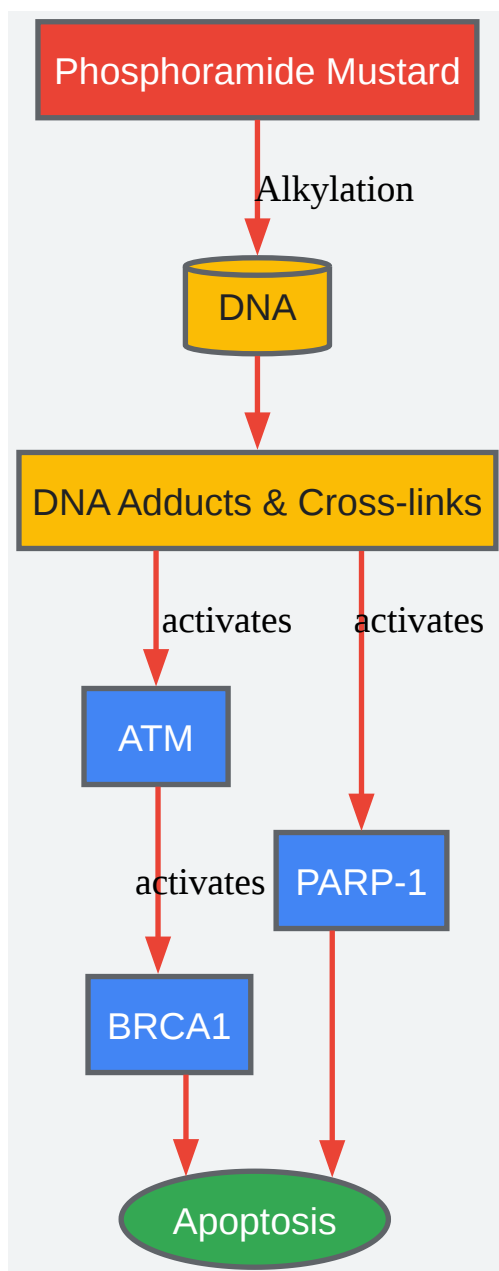
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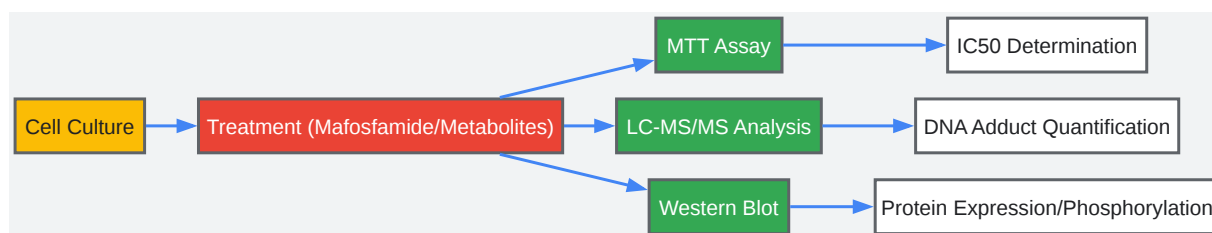
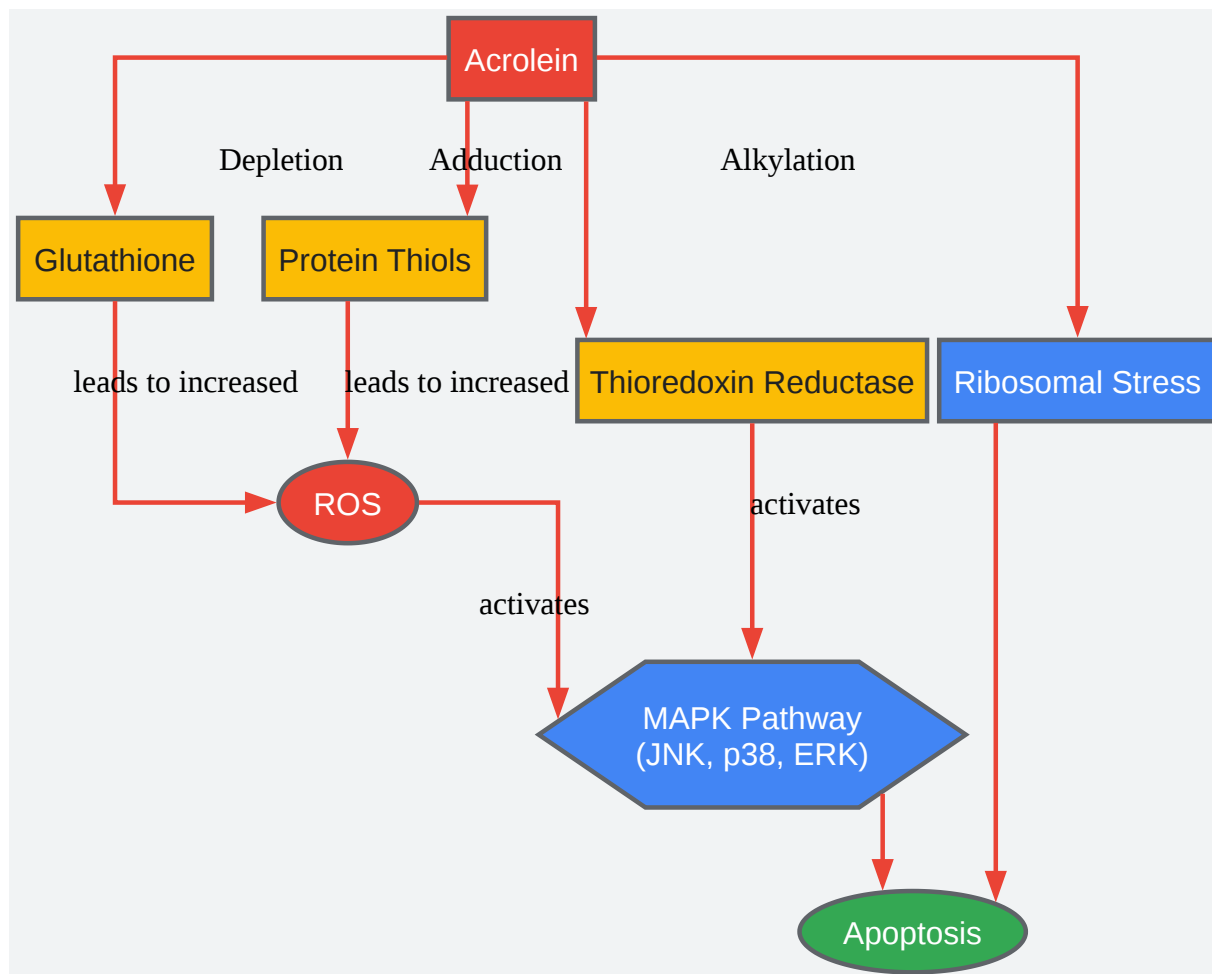
For Researchers, Scientists, and Drug Development Professionals

Mafosfamide, a synthetic oxazaphosphorine compound, is a prodrug that serves as a key area of investigation in cancer chemotherapy. Unlike its parent compound cyclophosphamide, **Mafosfamide** does not require hepatic cytochrome P450 enzymatic activation to exert its cytotoxic effects. Instead, it undergoes spontaneous degradation in aqueous solution to generate its primary active metabolite, 4-hydroxycyclophosphamide. This intermediate is in a state of equilibrium with its tautomer, aldophosphamide. The therapeutic and toxic effects of **Mafosfamide** are ultimately mediated by the downstream decomposition of aldophosphamide into two highly reactive cytotoxic agents: phosphoramidate mustard and acrolein. This guide provides an in-depth technical overview of these active metabolites, including their mechanisms of action, relevant quantitative data, and detailed experimental protocols.

Metabolic Activation of Mafosfamide

Mafosfamide is designed to bypass the need for liver metabolism, allowing for more direct and localized activation. The metabolic cascade is a chemical process that culminates in the release of the DNA alkylating agent, phosphoramidate mustard, and the reactive aldehyde, acrolein.





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